![molecular formula C10H13ClO B13801510 (1S,2S,3R,4R)-3-methylbicyclo[2.2.2]oct-5-ene-2-carbonyl chloride](/img/structure/B13801510.png)
(1S,2S,3R,4R)-3-methylbicyclo[2.2.2]oct-5-ene-2-carbonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S,2S,3R,4R)-3-methylbicyclo[222]oct-5-ene-2-carbonyl chloride is a bicyclic organic compound with a unique structure that includes a bicyclo[222]octane framework
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S,3R,4R)-3-methylbicyclo[2.2.2]oct-5-ene-2-carbonyl chloride typically involves the following steps:
Starting Material: The synthesis begins with a suitable bicyclo[2.2.2]octane derivative.
Functionalization: Introduction of a methyl group at the 3-position of the bicyclo[2.2.2]octane framework.
Formation of Carbonyl Chloride: The carbonyl chloride functional group is introduced through a reaction with thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2) under anhydrous conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
(1S,2S,3R,4R)-3-methylbicyclo[2.2.2]oct-5-ene-2-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Reduction Reactions: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Oxidation of the compound can lead to the formation of carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles (amines, alcohols, thiols), base (triethylamine), solvent (dichloromethane).
Reduction: Reducing agents (LiAlH4), solvent (ether).
Oxidation: Oxidizing agents (potassium permanganate, chromium trioxide), solvent (acetone, water).
Major Products
Amides, Esters, Thioesters: Formed through substitution reactions.
Alcohols: Formed through reduction reactions.
Carboxylic Acids: Formed through oxidation reactions.
Wissenschaftliche Forschungsanwendungen
(1S,2S,3R,4R)-3-methylbicyclo[2.2.2]oct-5-ene-2-carbonyl chloride has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceuticals, particularly those targeting specific molecular pathways.
Material Science: Utilized in the development of novel materials with unique properties.
Wirkmechanismus
The mechanism of action of (1S,2S,3R,4R)-3-methylbicyclo[2.2.2]oct-5-ene-2-carbonyl chloride involves its interaction with specific molecular targets. The carbonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to modifications that affect their function. This reactivity is exploited in various applications, including drug development and biochemical research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1S,2S,3R,4R)-3-methylbicyclo[2.2.2]octane-2-carbonyl chloride: Similar structure but lacks the double bond at the 5-position.
(1S,2S,3R,4R)-3-methylbicyclo[2.2.2]oct-5-ene-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carbonyl chloride.
Uniqueness
(1S,2S,3R,4R)-3-methylbicyclo[2.2.2]oct-5-ene-2-carbonyl chloride is unique due to its combination of a bicyclic framework with a reactive carbonyl chloride group. This combination provides a versatile platform for chemical modifications and applications in various fields.
Eigenschaften
Molekularformel |
C10H13ClO |
|---|---|
Molekulargewicht |
184.66 g/mol |
IUPAC-Name |
(1S,2S,3R,4R)-3-methylbicyclo[2.2.2]oct-5-ene-2-carbonyl chloride |
InChI |
InChI=1S/C10H13ClO/c1-6-7-2-4-8(5-3-7)9(6)10(11)12/h2,4,6-9H,3,5H2,1H3/t6-,7+,8-,9+/m1/s1 |
InChI-Schlüssel |
ZZTYIIXNFXFZFP-XAVMHZPKSA-N |
Isomerische SMILES |
C[C@@H]1[C@@H]2CC[C@H]([C@H]1C(=O)Cl)C=C2 |
Kanonische SMILES |
CC1C2CCC(C1C(=O)Cl)C=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


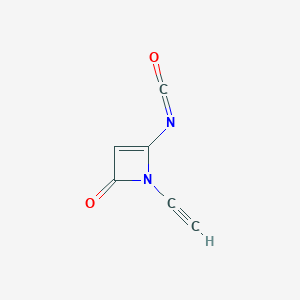
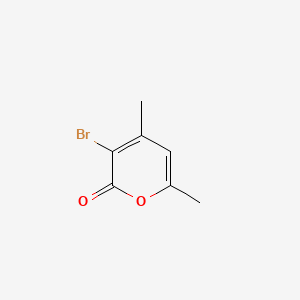
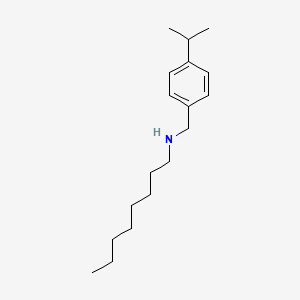

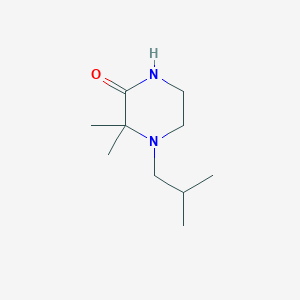
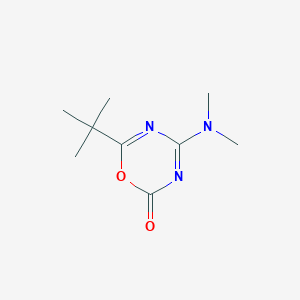
![1-Thiaspiro[4.4]non-3-EN-6-one](/img/structure/B13801472.png)

![Acetamide,2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-N-(4-methyl-1,2,5-oxadiazol-3-YL)-](/img/structure/B13801476.png)

![Phosphonic acid, [1-(acetylamino)butyl]-, bis(trimethylsilyl) ester](/img/structure/B13801491.png)

![[(3aR,4S,6R,6aR)-4-acetyloxy-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methyl acetate](/img/structure/B13801505.png)
![Acetonitrile,[(2S,3R,4S)-2-hydroxy-3,4-dimethoxycyclohexylidene]-](/img/structure/B13801507.png)
